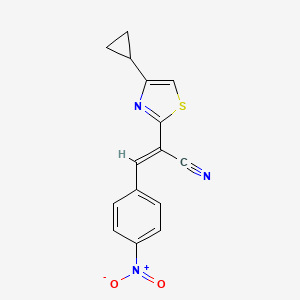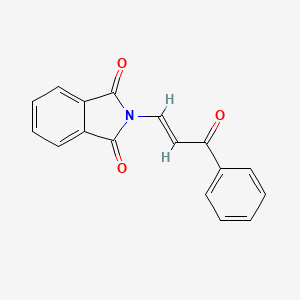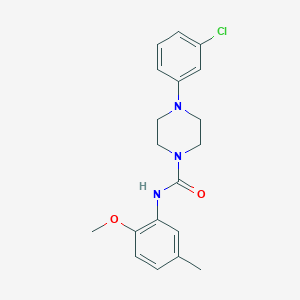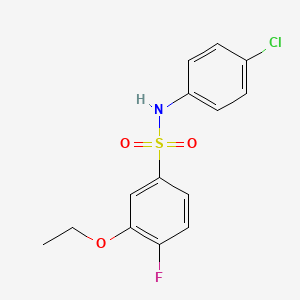
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as CPTH2, is a synthetic compound that belongs to the class of thiazole-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer treatment. We will also list future directions for the research of CPTH2.
科学研究应用
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of a protein called histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. Inhibition of HDAC6 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
In addition to its potential applications in cancer treatment, this compound has also been studied for its neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation.
作用机制
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile inhibits the activity of HDAC6 by binding to its active site. HDAC6 is responsible for removing acetyl groups from proteins, which can affect their function. By inhibiting HDAC6, this compound can alter the acetylation status of proteins, leading to changes in their function and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of genes involved in these processes. In addition, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation by activating the Nrf2-ARE pathway.
实验室实验的优点和局限性
One advantage of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is its specificity for HDAC6. Unlike other HDAC inhibitors, this compound does not inhibit other HDAC isoforms, which can have off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the potential applications of this compound in combination with other cancer therapies should be explored.
合成方法
The synthesis method of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves the reaction of 4-cyclopropyl-2-aminothiazole with 4-nitrobenzaldehyde and malononitrile in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 50%.
属性
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-8-12(15-17-14(9-21-15)11-3-4-11)7-10-1-5-13(6-2-10)18(19)20/h1-2,5-7,9,11H,3-4H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYZOBOEJSNRW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)

![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)

![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)
